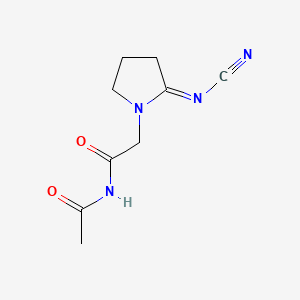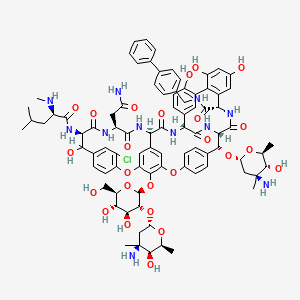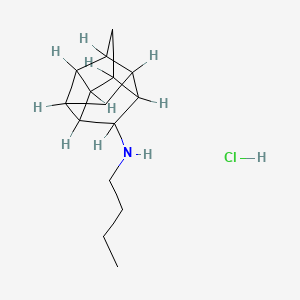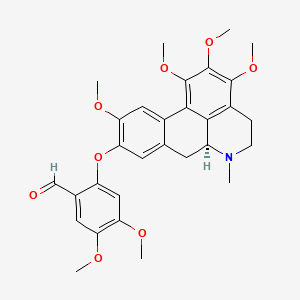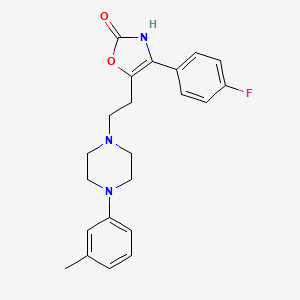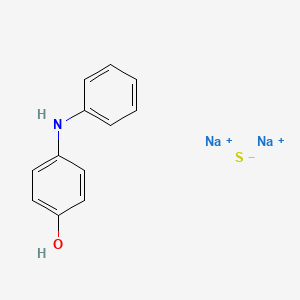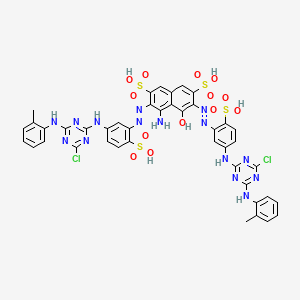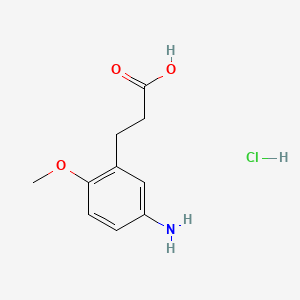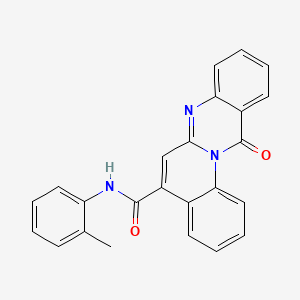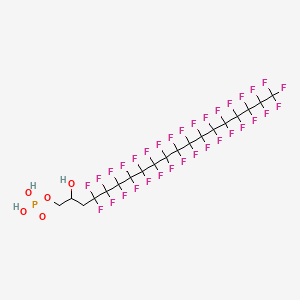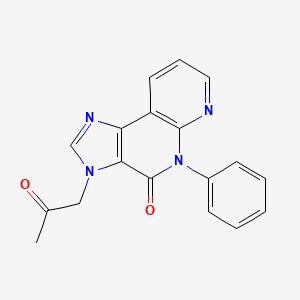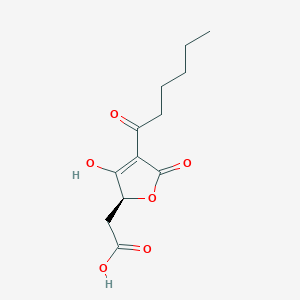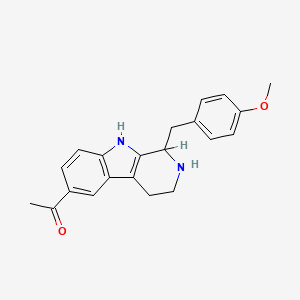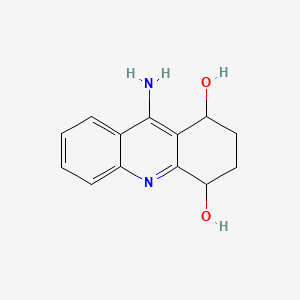
9-Amino-1,2,3,4-tetrahydro-1,4-acridinediol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-Amino-1,2,3,4-tetrahydro-1,4-acridinediol is a chemical compound that belongs to the class of acridines. It is known for its pharmacological properties, particularly as a cholinesterase inhibitor.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-Amino-1,2,3,4-tetrahydro-1,4-acridinediol typically involves the reaction of acridine derivatives with amines under controlled conditions. One common method includes the reduction of 9-nitroacridine to 9-aminoacridine, followed by hydrogenation to obtain the tetrahydro form .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale chemical reactions using similar synthetic routes. The process is optimized for yield and purity, ensuring that the final product meets the required standards for pharmaceutical applications .
化学反応の分析
Types of Reactions
9-Amino-1,2,3,4-tetrahydro-1,4-acridinediol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into its corresponding quinone derivative.
Reduction: The compound can be reduced to form different tetrahydro derivatives.
Substitution: Amino groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as alkyl halides or acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted acridines and tetrahydroacridines, which have different pharmacological properties .
科学的研究の応用
9-Amino-1,2,3,4-tetrahydro-1,4-acridinediol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other acridine derivatives.
Biology: Studied for its effects on cholinesterase enzymes and potential neuroprotective properties.
Medicine: Investigated for its potential use in treating Alzheimer’s disease and other neurodegenerative conditions.
Industry: Utilized in the production of dyes and other chemical products.
作用機序
The primary mechanism of action of 9-Amino-1,2,3,4-tetrahydro-1,4-acridinediol involves the inhibition of cholinesterase enzymes. By inhibiting these enzymes, the compound increases the levels of acetylcholine in the brain, which can help alleviate symptoms of neurodegenerative diseases. The molecular targets include acetylcholinesterase and butyrylcholinesterase, and the pathways involved are related to cholinergic neurotransmission .
類似化合物との比較
Similar Compounds
Tacrine: Another cholinesterase inhibitor used in the treatment of Alzheimer’s disease.
Donepezil: A more selective cholinesterase inhibitor with fewer side effects.
Rivastigmine: A dual inhibitor of acetylcholinesterase and butyrylcholinesterase.
Uniqueness
9-Amino-1,2,3,4-tetrahydro-1,4-acridinediol is unique due to its specific structure, which allows it to interact with cholinesterase enzymes in a distinct manner. Its tetrahydro form provides additional stability and efficacy compared to other similar compounds .
特性
CAS番号 |
144290-92-6 |
|---|---|
分子式 |
C13H14N2O2 |
分子量 |
230.26 g/mol |
IUPAC名 |
9-amino-1,2,3,4-tetrahydroacridine-1,4-diol |
InChI |
InChI=1S/C13H14N2O2/c14-12-7-3-1-2-4-8(7)15-13-10(17)6-5-9(16)11(12)13/h1-4,9-10,16-17H,5-6H2,(H2,14,15) |
InChIキー |
IYHDVHNLLXAHLY-UHFFFAOYSA-N |
正規SMILES |
C1CC(C2=NC3=CC=CC=C3C(=C2C1O)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


